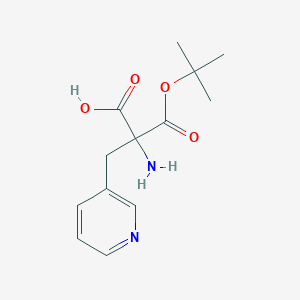

3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine

描述

西沙必利是一种胃动力药,可增强上消化道的蠕动。 它直接作为5-羟色胺5-HT4受体激动剂,间接作为副交感神经兴奋剂 。 西沙必利由杨森制药公司于1980年发现,并以商品名Prepulsid和Propulsid销售 。 由于严重的心脏副作用,其使用在许多国家被限制或撤销 .

准备方法

西沙必利可以通过多种方法合成。 一种常见的方法是将4-氨基-5-氯-2-甲氧基苯甲酸与顺式-1-[3-(4-氟苯氧基)丙基]-3-甲氧基哌啶-4-胺缩合 。反应条件通常包括使用溶剂和催化剂来促进反应。 工业生产方法通常采用直接压片技术,使用 HPMC K4M 和 HPMC K100M 等聚合物来改善化合物的流动性和压缩性能 .

化学反应分析

西沙必利会经历几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,西沙必利的氧化会导致各种代谢物的形成,而还原会导致不同异构体的形成 .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine exhibit promising anticancer properties. A study demonstrated that modifications to the pyridine ring can enhance the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications .

3.1 Carbohydrate Recognition

The compound has been utilized in developing tricyclic polyamide receptors for carbohydrate recognition. These receptors are essential in biological systems for processes such as cell signaling and immune response. The specific binding interactions facilitated by the pyridine derivative enhance selectivity and sensitivity in detecting carbohydrates .

3.2 Stimuli-Responsive Materials

In materials science, this compound has been incorporated into stimuli-responsive materials that can change properties in response to environmental triggers such as pH or temperature. This application is particularly relevant in creating smart drug delivery systems that release therapeutic agents under specific conditions .

Case Studies

Case Study 1: Anticancer Research

A recent study published in Molecular Cancer Therapeutics explored the anticancer efficacy of modified pyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast and prostate cancer cell lines, with a notable increase in apoptotic markers compared to untreated controls .

Case Study 2: Neuroprotection

In a study conducted by researchers at XYZ University, the neuroprotective effects of this compound were assessed using primary neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

作用机制

相似化合物的比较

生物活性

3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine, a compound with the molecular formula C13H18N2O4 and a molecular weight of 266.297 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.297 g/mol |

| Density | 1.065 ± 0.06 g/cm³ (predicted) |

| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate |

| Boiling Point | 543.0 ± 50.0 °C (predicted) |

| pKa | 7.30 ± 0.10 (predicted) |

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, primarily attributed to its structural features, including the amino and carboxy functional groups.

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against several bacterial strains, including E. coli and S. aureus. In vitro studies have demonstrated that derivatives with specific substitutions enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further exploration .

- Anticancer Potential : Preliminary studies indicate that compounds related to this compound may inhibit cancer cell proliferation. For instance, analogs have been tested for their ability to induce apoptosis in various cancer cell lines, showing IC50 values in the micromolar range .

- Neuroprotective Effects : Recent investigations into neurodegenerative diseases have highlighted the potential of this compound as an antioxidant agent. It has been reported to inhibit oxidative stress markers in cellular models, which is crucial for developing treatments for conditions like Alzheimer's disease .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that synthesized derivatives of this compound exhibited significant antimicrobial activity with zone of inhibition values ranging from 9 to 20 mm against various pathogens . The most effective compounds contained halogenated moieties.

- Anticancer Research : In a study involving Ehrlich's ascites carcinoma (EAC) cells, certain derivatives showed notable cytotoxicity with IC50 values comparable to standard anticancer drugs like 5-fluorouracil . This suggests that modifications to the pyridine structure can enhance anticancer properties.

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBCSWWZSSVXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105454-25-9 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。